Amrubicin hydrochloride
CAS No.: 110311-30-3
Cat. No.: VC0001753
Molecular Formula: C25H26ClNO9
Molecular Weight: 519.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 110311-30-3 |
---|---|
Molecular Formula | C25H26ClNO9 |
Molecular Weight | 519.9 g/mol |
IUPAC Name | (7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
Standard InChI | InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1 |
Standard InChI Key | BHMLHEQFWVQAJS-IITOGVPQSA-N |
Isomeric SMILES | CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl |
SMILES | CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl |
Canonical SMILES | CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl |
Chemical Structure and Pharmacological Classification
Amrubicin hydrochloride (CHClNO) is the hydrochloride salt of amrubicin, a third-generation synthetic anthracycline derivative. Its structure features a 9-amino group and a distinct sugar moiety, differentiating it from earlier anthracyclines like doxorubicin and idarubicin . The molecular weight of the compound is 519.9 g/mol, with a moderate volume of distribution approximating 1.4 times total body water . Protein binding studies indicate variability between patients, ranging from 82.0–85.3% in individuals with normal hepatic function to 91.3–97.1% in those with hepatic impairment .
Metabolic Activation
Amrubicin functions as a prodrug, undergoing enzymatic conversion to its active metabolite, amrubicinol (CHNO), via reduction of the C-13 ketone group . This metabolite exhibits cytotoxicity 10–100 times greater than the parent compound, driven by enhanced inhibition of topoisomerase II . Pharmacokinetic analyses reveal that amrubicinol accumulates in plasma and red blood cells, with area-under-the-curve (AUC) ratios relative to amrubicin reaching 15.1 ± 4.6% after repeated dosing .
Mechanism of Action: DNA Topoisomerase II Inhibition
Amrubicin hydrochloride exerts its antineoplastic effects primarily through inhibition of DNA topoisomerase II, an enzyme critical for DNA replication and transcription.
DNA Intercalation and Complex Stabilization
The drug intercalates into DNA base pairs, stabilizing the DNA-topoisomerase II cleavable complex and preventing re-ligation of double-strand breaks . This results in irreversible DNA damage, cell cycle arrest at the G2/M phase, and apoptosis. Unlike doxorubicin, amrubicin demonstrates reduced nuclear localization (20% vs. 80%), which may contribute to its lower cardiotoxicity .
Role of Amrubicinol
Amrubicinol enhances the compound’s efficacy by sustaining topoisomerase II inhibition. In vitro studies show that amrubicinol’s cell proliferation inhibitory activity exceeds that of amrubicin by an order of magnitude, particularly in SCLC cell lines . This metabolite also exhibits prolonged retention in plasma, with AUC values increasing 1.2–6.0-fold after multiple doses .
Pharmacokinetics and Metabolic Disposition
The pharmacokinetic profile of amrubicin hydrochloride is characterized by rapid metabolism, variable clearance, and dose-dependent toxicities.
Absorption and Distribution
Following intravenous administration, amrubicin achieves peak plasma concentrations within hours. Its volume of distribution (1.4 L/kg) suggests moderate tissue penetration, though lower than traditional anthracyclines . Protein binding varies widely, influenced by hepatic function and plasma albumin levels .
Metabolism and Elimination
Amrubicin undergoes hepatic conversion to amrubicinol via carbonyl reductase, with subsequent glucuronidation and renal excretion . Apparent total clearance (CL) ranges from 15.4 L/h in standard patients to highly variable rates (CV = 49.8%) in populations with comorbidities . Dose adjustments are recommended for hepatic impairment due to reduced metabolic capacity.
Table 1: Pharmacokinetic Parameters of Amrubicin and Amrubicinol
Parameter | Amrubicin (45 mg/m²) | Amrubicinol |
---|---|---|
AUC (ng·h/mL) | 13,490 | 2,585 |
CL (L/h) | 15.4 | – |
Plasma Protein Binding | 82.0–97.1% | Not Reported |
Clinical Efficacy in Small Cell Lung Cancer
Clinical trials underscore amrubicin hydrochloride’s efficacy in relapsed or refractory SCLC, though hematologic toxicities remain a concern.
Weekly Dosing Regimens
To mitigate toxicity, weekly administration (60 mg/m²) was explored in a phase II trial (n=21). While the response rate dropped to 19%, disease control was achieved in 81% of patients, with median progression-free survival of 113 days . Hematologic adverse events persisted, including grade 3/4 neutropenia (75%) and febrile neutropenia (20%) .
Table 2: Comparative Clinical Outcomes
Study Design | Response Rate | Median Survival | Grade 3/4 Neutropenia |
---|---|---|---|
Phase II (3-day cycle) | 53% | 8.8 months | 97% |
Weekly Dosing | 19% | 9.6 months | 75% |
Comparative Analysis with Conventional Anthracyclines
Amrubicin hydrochloride’s structural and mechanistic distinctions confer advantages over doxorubicin and idarubicin.
Reduced DNA Intercalation
Unlike doxorubicin, amrubicin exhibits limited nuclear localization (20% vs. 80%), minimizing DNA intercalation-related damage . This may explain its lower incidence of cardiomyopathy.
Enhanced Topoisomerase II Specificity
Amrubicinol’s potent topoisomerase II inhibition surpasses idarubicin’s metabolites, which retain parental activity levels . This specificity enhances antitumor efficacy while reducing off-target effects.
Table 3: Anthracycline Comparison
Parameter | Amrubicin | Doxorubicin | Idarubicin |
---|---|---|---|
DNA Intercalation | Moderate | High | High |
Topo II Inhibition | High (via metabolite) | Moderate | Moderate |
Cardiotoxicity Risk | Low | High | Moderate |
Future Directions and Therapeutic Optimization
Emerging strategies aim to balance amrubicin’s efficacy with its toxicity burden:
-
Therapeutic Drug Monitoring: Plasma concentration monitoring of amrubicin and amrubicinol may enable personalized dosing, reducing interindividual variability .
-
Combination Therapies: Synergy with platinum agents or immune checkpoint inhibitors is under investigation, potentially improving response rates .
-
Liposomal Formulations: Encapsulation could enhance tumor targeting and decrease myelosuppression .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume